molecular formula C14H12N2O2S2 B4893191 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B4893191
M. Wt: 304.4 g/mol
InChI Key: KTKSDKUOENAZSK-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a benzothiazolone derivative characterized by a 1,2-benzothiazol-3-one core linked to a thiophen-2-ylmethyl-substituted acetamide group. The compound’s structure lacks the sulfone (dioxido) group found in some analogues (e.g., ), which may influence its electronic properties and bioavailability.

Properties

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(15-8-10-4-3-7-19-10)9-16-14(18)11-5-1-2-6-12(11)20-16/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKSDKUOENAZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related benzothiazolone and acetamide derivatives:

Compound Key Structural Features Synthesis Yield (%) Melting Point (°C) Reported Biological Activity Key References
Target: 2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide Benzothiazol-3-one core; thiophen-2-ylmethyl acetamide substituent N/A N/A Inferred antimicrobial potential
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Sulfonamide (1,1,3-trioxo) benzothiazole; 4-hydroxyphenyl group N/A N/A Analgesic activity (crystal structure reported)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Sulfone (1,1-dioxido) benzothiazole; 2-ethylphenyl substituent N/A N/A Structural analog (no activity reported)
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide Triazinoquinazoline-thiadiazole hybrid; phenyl and butyl substituents 56.6–89.4 262–270 Anticancer potential (in vitro screening implied)
Coumarin-based N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Coumarin-oxygenated core; thiazolidinone and phenyl groups N/A N/A Antioxidant (superior to ascorbic acid)
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid Benzothiazolone core with carboxylic acid (precursor to amides) N/A N/A Intermediate for antimicrobial derivatives

Structural and Functional Insights:

Core Modifications: The target compound’s benzothiazol-3-one core lacks sulfone/sulfonamide groups present in , and 12. Thiophen-2-ylmethyl vs. This may influence target binding or solubility .

Synthesis and Physical Properties: High-yield synthesis (56–89%) is reported for triazinoquinazoline-thiadiazole hybrids (), suggesting efficient coupling methods for acetamide derivatives. The target compound may follow similar synthetic routes . Melting points for analogs range widely (262–270°C), likely reflecting crystallinity differences due to substituent bulk/polarity .

Biological Activity: Antimicrobial Potential: Benzothiazolone-acetic acid derivatives () serve as precursors to antimicrobial amides, implying similar utility for the target compound . Analgesic Activity: Sulfonamide-containing derivatives () show analgesic effects, highlighting the role of sulfone groups in modulating biological targets .

Pharmacokinetic Considerations :

  • The thiophen-2-ylmethyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to hydrophilic groups (e.g., hydroxyphenyl in ). However, sulfone-containing analogs () might exhibit better aqueous solubility .

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